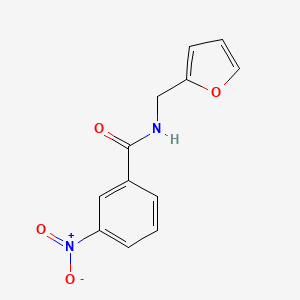

N-(furan-2-ylmethyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-3-nitrobenzamide is an organic compound that belongs to the class of amides It features a furan ring attached to a benzamide structure, with a nitro group positioned on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time significantly .

Analyse Des Réactions Chimiques

Types of Reactions

N-(furan-2-ylmethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

Reduction: 3-amino-N-(furan-2-ylmethyl)benzamide.

Substitution: Halogenated derivatives of this compound.

Oxidation: Furan-2-carboxylic acid derivatives.

Applications De Recherche Scientifique

N-(furan-2-ylmethyl)-3-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is used in studies to understand its interactions with various biological molecules and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of N-(furan-2-ylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. By binding to the EGFR, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound also features a furan ring and is studied for its neurochemical properties and potential as a monoamine oxidase inhibitor.

N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound has a similar furan structure and is investigated for its metal chelation properties and biological activities.

Uniqueness

N-(furan-2-ylmethyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity.

Activité Biologique

N-(furan-2-ylmethyl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into its biological activity, mechanism of action, synthesis, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Nitro Group : An -NO2 group that enhances reactivity.

- Benzamide Moiety : A benzene ring attached to a carbonyl group connected to an amine.

The molecular formula is C12H10N2O3, indicating a moderate molecular weight suitable for biological interactions.

The primary mechanism by which this compound exerts its biological effects involves:

- Inhibition of the Epidermal Growth Factor Receptor (EGFR) : This receptor is crucial in regulating cell proliferation and survival. By inhibiting EGFR, the compound disrupts downstream signaling pathways that promote cancer cell growth and survival, leading to apoptosis in sensitive cancer cell lines.

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | EGFR Expression | IC50 (µM) | Activity Level |

|---|---|---|---|

| A549 | High | 5.4 | Potent Inhibition |

| HeLa | High | 6.1 | Potent Inhibition |

| SW480 | High | 7.0 | Potent Inhibition |

| HepG2 | Low | 25.0 | Weak Activity |

| HL7702 | Normal | >50.0 | Low Toxicity |

The results indicate that this compound is particularly effective against EGFR-overexpressing cancer cells (A549, HeLa, SW480) while demonstrating low toxicity towards normal liver cells (HL7702).

Other Biological Activities

In addition to its anticancer effects, the compound may exhibit other biological activities:

- Enzyme Inhibition : Potential interactions with various enzymes may modulate metabolic pathways.

- DNA Intercalation : The structural features suggest possible intercalation into DNA, impacting gene expression and cellular functions .

Synthesis Pathways

The synthesis of this compound can be accomplished through several methods, typically involving the reaction of furan derivatives with nitro-substituted benzamides. The following general synthetic route is commonly employed:

- Preparation of Furan Derivative : Synthesize furan-2-carboxylic acid or its derivatives.

- Formation of Amide Bond : React the furan derivative with a nitro-substituted amine under acidic or basic conditions.

- Purification : Isolate the product using chromatography techniques.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on A549 Cells : In vitro experiments demonstrated significant reduction in cell viability at concentrations below 10 µM, indicating strong anticancer potential.

- Combination Therapy Trials : Preliminary studies combining this compound with established chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting synergistic effects.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-12(13-8-11-5-2-6-18-11)9-3-1-4-10(7-9)14(16)17/h1-7H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUFGTGGCIUPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.